6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of 6-fluoroindole with methoxy-substituted reagents under controlled conditions. One common method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of the tosyl masking group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. It can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-2,3-dihydro-1H-indole-2,3-dione
- 7-methoxy-2,3-dihydro-1H-indole-2,3-dione
- 6-fluoro-7-methoxyindoline-2,3-dione
Uniqueness
6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both fluoro and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and improve its overall pharmacological profile .
Properties
CAS No. |
126480-30-6 |
---|---|
Molecular Formula |
C9H6FNO3 |
Molecular Weight |
195.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.